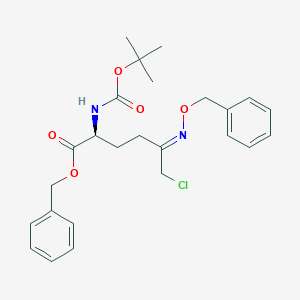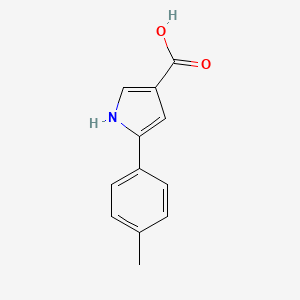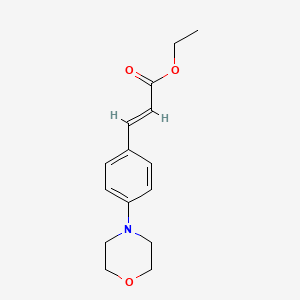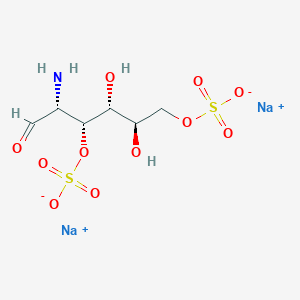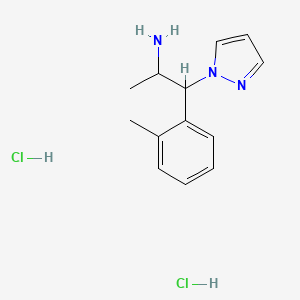
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as "2-Methyl-AP-237" and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Generation of Structurally Diverse Libraries
The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the subject compound, has been used as a starting material in alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, including pyrazolines and pyridines, with potential applications in various fields of chemistry (Roman, 2013).
Synthesis and Reactions of Pyrazole Derivatives
Pyrazole derivatives, closely related to the compound , have been synthesized and reacted to form ester or amide derivatives. These reactions are crucial for the development of compounds with potential applications in medicinal chemistry and other scientific areas (Şener et al., 2002).
Characterization and Bioactivity Studies
Synthesis and characterization of pyrazole derivatives have led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. Such studies are vital for the development of new pharmaceuticals and treatments for various diseases (Titi et al., 2020).
Modification of Polymeric Compounds
Amine compounds, including those related to the query compound, have been used to modify polyvinyl alcohol/acrylic acid hydrogels. These modifications lead to increased thermal stability and promising biological activities, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
XRD and DFT Studies
Pyrazole derivatives have been analyzed through XRD and DFT studies to understand their reductive cyclization process. This research contributes to the synthesis of new compounds with potential applications in various scientific disciplines (Szlachcic et al., 2020).
Synthesis of Complexes and Ligands
Studies have focused on the synthesis of pyrazolone-based Schiff base ligands and their complexes, highlighting applications in the field of coordination chemistry (Jadeja & Shah, 2007).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-3-4-7-12(10)13(11(2)14)16-9-5-8-15-16;;/h3-9,11,13H,14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBVIICDUDAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)N2C=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

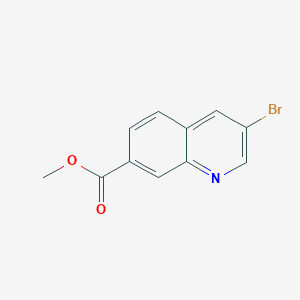



![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)
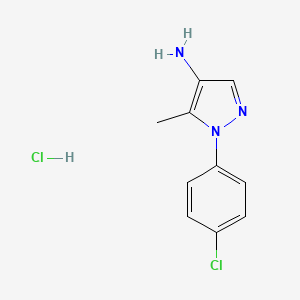


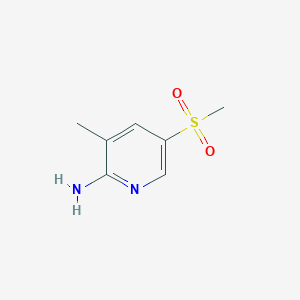
![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)
